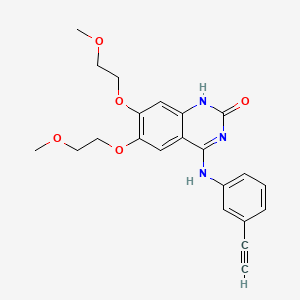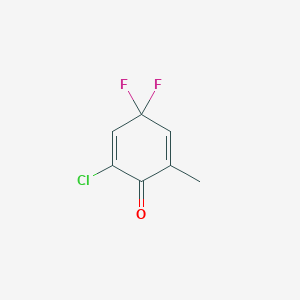
2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure featuring chlorine, fluorine, and methyl groups attached to a cyclohexa-2,5-dien-1-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one typically involves the chlorination and fluorination of suitable precursor compounds. One common method involves the reaction of 2-chloro-6-methylphenol with a fluorinating agent under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives or other reduced forms.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroquinone derivatives or other reduced forms.
Substitution: Compounds with substituted functional groups replacing the halogens.
科学的研究の応用
2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one: Unique due to the presence of both chlorine and fluorine atoms.
2-Chloro-6-methylphenol: Lacks the fluorine atoms, making it less reactive in certain contexts.
4,4-Difluoro-6-methylcyclohexa-2,5-dien-1-one:
Uniqueness
The combination of chlorine and fluorine atoms in this compound imparts unique reactivity and properties, making it a valuable compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and interact with different molecular targets sets it apart from similar compounds.
特性
分子式 |
C7H5ClF2O |
|---|---|
分子量 |
178.56 g/mol |
IUPAC名 |
2-chloro-4,4-difluoro-6-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H5ClF2O/c1-4-2-7(9,10)3-5(8)6(4)11/h2-3H,1H3 |
InChIキー |
IMMOMBFESQPDBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(C=C(C1=O)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


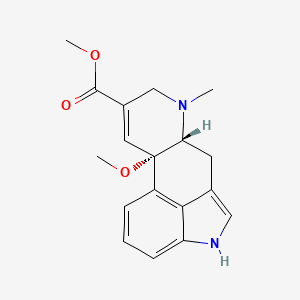

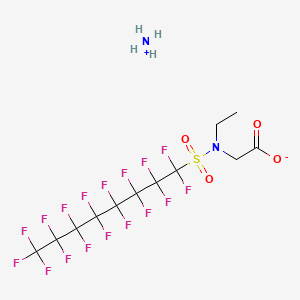
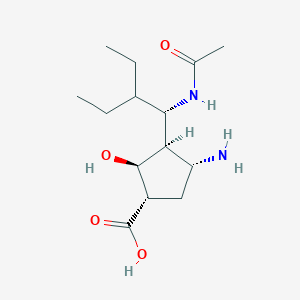

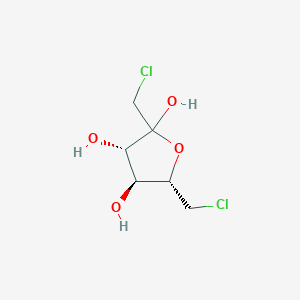
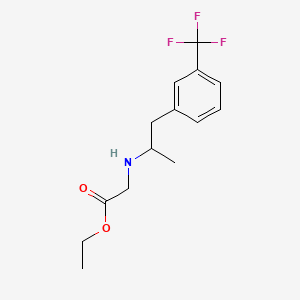
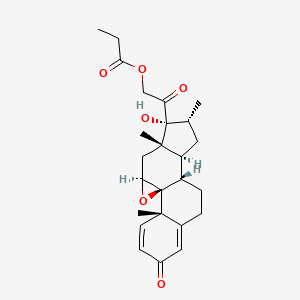
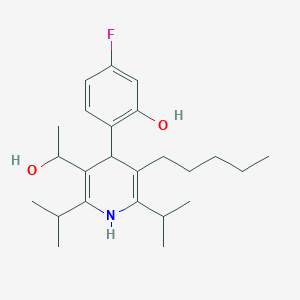
![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
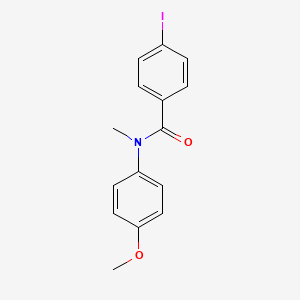

![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
